![molecular formula C19H15ClN4O4S B3020583 2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide CAS No. 955639-91-5](/img/structure/B3020583.png)
2-(3-(3-chlorophenyl)ureido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazole-4-carboxamide
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a ureido group, a thiazole group, a carboxamide group, and a dihydrobenzodioxin group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ureido group might be introduced through a reaction with an isocyanate . The thiazole group could be synthesized through a Hantzsch thiazole synthesis or a similar method . The carboxamide group might be introduced through a reaction with a carboxylic acid or its derivative .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The dihydrobenzodioxin group, for example, is a cyclic structure that could contribute to the overall rigidity of the molecule . The presence of the thiazole group, a heterocyclic compound containing both sulfur and nitrogen, could also significantly influence the molecule’s chemical behavior .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the ureido group could potentially undergo reactions involving the carbonyl group or the nitrogen atoms . The thiazole group might participate in reactions involving the sulfur or nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of multiple polar groups (like the ureido and carboxamide groups) could make the compound soluble in polar solvents . The compound’s melting and boiling points, density, and other physical properties would depend on factors like its molecular weight and the strength of the intermolecular forces .Scientific Research Applications
Organic Electronics and OLEDs
The compound’s conjugated system and electron-rich benzodioxin ring make it interesting for organic electronics. Researchers have explored its use in organic light-emitting diodes (OLEDs) due to its luminescent properties. Tailoring its structure for improved device performance is an active area of research .
Future Directions
The potential applications and future directions for this compound would depend on its specific properties and activities. If it shows biological activity, it could be studied further for potential medicinal uses. Alternatively, if it has interesting chemical or physical properties, it could be used in materials science or other areas of research .
properties
IUPAC Name |
2-[(3-chlorophenyl)carbamoylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O4S/c20-11-2-1-3-12(8-11)22-18(26)24-19-23-14(10-29-19)17(25)21-13-4-5-15-16(9-13)28-7-6-27-15/h1-5,8-10H,6-7H2,(H,21,25)(H2,22,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAKVRWPOBXXGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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